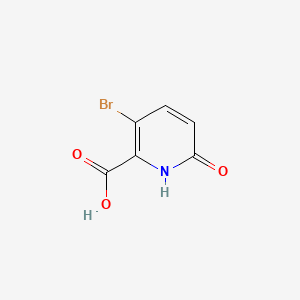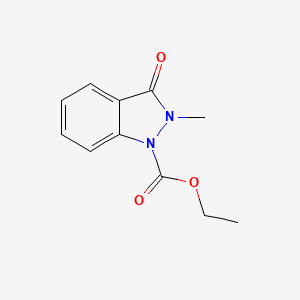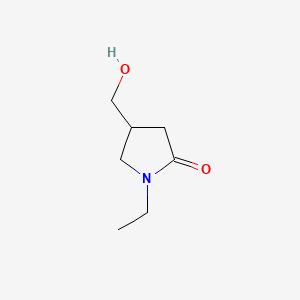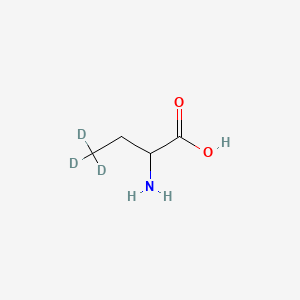
3-(4-Fluorophenyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)isonicotinic acid is an organic compound with the CAS Number: 1214348-98-7 . It has a molecular weight of 217.2 and its IUPAC name is this compound . It is a derivative of isonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H, (H,15,16) . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Isonicotinic acid derivatives, including those with fluorophenyl groups, have been utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These compounds serve as ligands that interact with metal ions to form structures with potential applications in catalysis, gas storage, and fluorescence. For example, the synthesis of a new silver(I) dimer coordinated with isonicotinic acid exhibited excellent fluorescence properties, suggesting its potential in optical applications (Yuan & Liu, 2005).
Catalysis and Organic Synthesis
- Isonicotinic acid has been employed as an organocatalyst in the synthesis of pyranopyrazoles, demonstrating a green and efficient method for preparing these compounds under solvent-free conditions. This showcases the versatility of isonicotinic acid derivatives in promoting chemical reactions (Zolfigol et al., 2013).
Photovoltaic Applications
- Isonicotinic acid derivatives have been investigated as additives in dye-sensitized solar cells (DSSCs), enhancing the photovoltaic performance by increasing the open-circuit potential and short current density. This indicates the role of such compounds in developing more efficient solar energy conversion technologies (Bagheri & Dehghani, 2015).
Biomedical Research
- In biomedical research, isonicotinic acid derivatives have been explored for their potential in inhibiting iron-promoted hydroxyl radical formation. A pro-chelating agent based on isonicotinic acid showed the ability to prevent oxidative damage, suggesting its therapeutic potential in conditions associated with oxidative stress (Charkoudian, Pham, & Franz, 2006).
Environmental Applications
- The modification of materials with isonicotinic acid has been applied in environmental remediation, such as the photocatalytic degradation of pollutants. A study demonstrated the enhanced degradation of methylene blue using a MOF modulated with isonicotinic acid, highlighting the compound's utility in water purification technologies (Zulys, Adawiah, & Nasruddin, 2022).
Wirkmechanismus
Target of Action
3-(4-Fluorophenyl)isonicotinic acid is a derivative of isoniazid , a frontline drug used in the treatment of tuberculosis . The primary targets of isoniazid and its derivatives are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . These organisms are responsible for causing tuberculosis, a major infectious disease affecting a large population worldwide .
Mode of Action
Isoniazid, and by extension, this compound, is a prodrug that must be activated by bacterial catalase . Once activated, it interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in cell wall synthesis inhibits the growth of the bacteria, leading to their eventual death .
Biochemical Pathways
The action of this compound affects the mycolic acid synthesis pathway in mycobacteria . Mycolic acids are long-chain fatty acids that are unique to the cell walls of mycobacteria and are essential for their survival and pathogenicity . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
The pharmacokinetics of isoniazid, the parent compound of this compound, involve its acetylation by N-acetyl transferase to N-acetylisoniazid . It is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . The pharmacokinetics of this compound may be similar, but specific studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of mycobacterial growth and the eventual death of the bacteria . This is achieved through the disruption of mycolic acid synthesis, which compromises the integrity of the bacterial cell wall .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVPAPRZYFBSII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673415 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214348-98-7 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

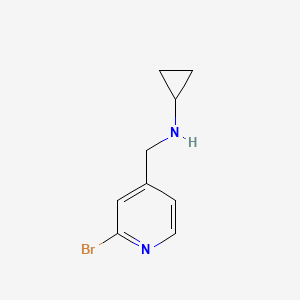


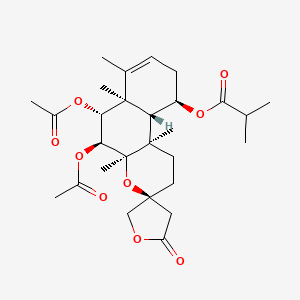
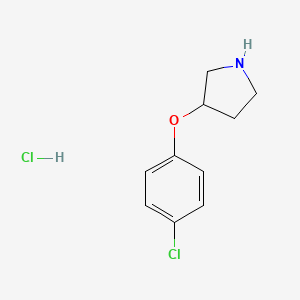
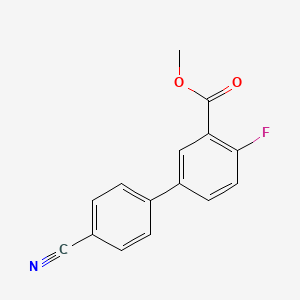

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
